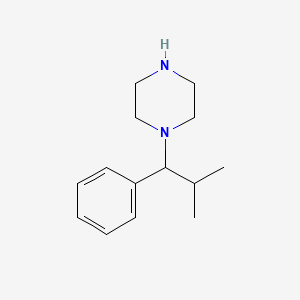

1-(2-Methyl-1-phenylpropyl)piperazine

Description

1-(2-Methyl-1-phenylpropyl)piperazine is a chemical compound with the molecular formula C14H22N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

1-(2-methyl-1-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14(13-6-4-3-5-7-13)16-10-8-15-9-11-16/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOGHBFYBNAXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018666-38-0 | |

| Record name | 1-(2-methyl-1-phenylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Methyl-1-phenylpropyl)piperazine typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-(2-Methyl-1-phenylpropyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: As a nucleophilic compound, it participates in alkylation, acylation, and other substitution reactions.

Scientific Research Applications

1-(2-Methyl-1-phenylpropyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. As a functional group-containing compound, it acts as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Methyl-1-phenylpropyl)piperazine can be compared with other similar compounds, such as:

1-Methylpiperazine: This compound is also a piperazine derivative and is used in various chemical and industrial applications.

The uniqueness of 1-(2-Methyl-1-phenylpropyl)piperazine lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other piperazine derivatives.

Biological Activity

1-(2-Methyl-1-phenylpropyl)piperazine is a derivative of piperazine, a six-membered heterocyclic amine known for its diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

1-(2-Methyl-1-phenylpropyl)piperazine features a piperazine ring substituted with a 2-methyl-1-phenylpropyl group. This substitution enhances its lipophilicity, which is crucial for biological activity. The molecular formula is .

Biological Activity Overview

Piperazine derivatives, including 1-(2-Methyl-1-phenylpropyl)piperazine, have been implicated in various biological activities:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are essential for understanding its effects on mood regulation and cognitive function.

- Potential Antidepressant Activity : Similar compounds have shown psychoactive effects and are being studied for their antidepressant properties. The structural similarity to other piperazine derivatives that exhibit such effects suggests a potential for similar activity in 1-(2-Methyl-1-phenylpropyl)piperazine .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives indicates that modifications to the piperazine ring can significantly influence biological activity. For instance, the introduction of different substituents can alter affinity for dopamine and serotonin transporters, which are critical targets in the treatment of mood disorders .

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 2-Methyl-1-phenylpiperazine | C_{12}H_{17}N | Psychoactive effects; studied for antidepressant activity |

| 1-(3-Methylphenyl)piperazine | C_{13}H_{19}N | Similar structural framework; potential analgesic effects |

| 4-(2-Methylphenyl)piperazine | C_{12}H_{17}N | Investigated for anti-inflammatory properties |

Neuropharmacological Studies

Research has focused on the binding affinities of various piperazine analogs to dopamine and serotonin transporters. For instance, studies have shown that modifications at specific positions on the phenylpropyl side chain can enhance binding affinity, leading to increased pharmacological efficacy .

In one study, researchers synthesized novel analogs of piperazine derivatives and evaluated their binding properties. The findings indicated that certain structural modifications resulted in compounds with high affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), suggesting potential therapeutic applications in treating substance abuse disorders .

Antifungal and Insecticidal Activities

In addition to neuropharmacological properties, some piperazine derivatives have demonstrated moderate antifungal and insecticidal activities. A series of novel compounds containing piperazine moieties were synthesized and evaluated for their effectiveness against plant pathogenic fungi and insects. These studies highlighted the versatility of piperazines beyond central nervous system applications .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2-Methyl-1-phenylpropyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of piperazine derivatives typically involves alkylation or acylation reactions. For example, coupling 1-(2-fluorobenzyl)piperazine with propargyl bromide under basic conditions (K₂CO₃ in DMF) yields substituted analogs, with TLC monitoring and silica gel chromatography for purification . Optimizing reaction time, solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometric ratios (e.g., 1.2 equiv. of propargyl bromide) can enhance yield. Purity validation via HPLC or GC-MS is critical, as described for analogous phenylpiperazine derivatives .

Q. Which analytical techniques are most reliable for characterizing 1-(2-Methyl-1-phenylpropyl)piperazine and resolving structural ambiguities?

- Methodology : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. For isomers (e.g., ortho vs. para substitutions), Raman microspectroscopy with multivariate analysis (PCA/LDA) can differentiate spectral profiles by optimizing laser power (20 mW) and scan numbers (128–256) . NMR chemical shifts for analogous compounds, such as 1-(3-chlorophenyl)piperazine, show distinct aromatic proton patterns (δ 6.8–7.3 ppm) .

Q. How can researchers standardize quantification of 1-(2-Methyl-1-phenylpropyl)piperazine in complex matrices (e.g., biological samples)?

- Methodology : Use internal standards (IS) like p-tolylpiperazine (pTP) for LC-MS/MS calibration. A validated protocol for hair analysis of TFMPP and mCPP involves methanol extraction, SPE cleanup, and quantification with a LOD of 0.05 ng/mg . For environmental samples, derivatization with 1-(2-methoxyphenyl)piperazine stabilizes reactive intermediates and enhances UV detection in HPLC .

Advanced Research Questions

Q. How can contradictory biological activity data for 1-(2-Methyl-1-phenylpropyl)piperazine analogs be resolved in structure-activity relationship (SAR) studies?

- Methodology : Perform systematic SAR by varying substituents (e.g., fluorobenzyl, trifluoromethyl) and evaluating binding affinity (e.g., dopamine/serotonin transporters) . For conflicting results, validate via orthogonal assays: in vitro receptor binding (IC₅₀), functional cAMP assays, and in vivo behavioral models. Computational docking (e.g., AutoDock Vina) can predict binding poses to explain discrepancies between predicted and observed activity .

Q. What strategies are effective for resolving spectral data contradictions in piperazine derivatives, such as overlapping NMR peaks or ambiguous mass fragments?

- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methylphenyl protons to piperazine CH₂ groups. In mass spectrometry, collision-induced dissociation (CID) generates diagnostic fragments (e.g., m/z 180 for fluorophenylpiperazine), while isotopic labeling (e.g., ¹⁵N) clarifies fragmentation pathways .

Q. How can researchers design stable formulations of 1-(2-Methyl-1-phenylpropyl)piperazine for in vivo pharmacokinetic studies?

- Methodology : Assess solubility in PEG-400/water mixtures and stability under physiological pH (4–8). For labile analogs, encapsulation in polyurea microspheres or liposomes improves bioavailability. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) should be monitored via LC-MS in plasma, referencing protocols for 1-(4-fluorobenzyl)piperazine .

Q. What computational approaches are recommended for predicting the metabolic fate of 1-(2-Methyl-1-phenylpropyl)piperazine?

- Methodology : Use in silico tools like SwissADME to predict CYP450 metabolism sites (e.g., N-demethylation). Validate with human liver microsomes (HLM) assays, measuring metabolite formation (LC-HRMS). For example, 1-(3-trifluoromethylphenyl)piperazine undergoes hepatic oxidation to hydroxylated derivatives, detectable via MS² fragmentation .

Q. How can thermodynamic parameters (e.g., log P, pKa) be experimentally determined for 1-(2-Methyl-1-phenylpropyl)piperazine, and how do they influence drug design?

- Methodology : Measure log P via shake-flask method (octanol/water partitioning) and pKa via potentiometric titration. For analogs like 1-(2-hydroxymethyl)piperazine, log P < 2 correlates with improved BBB penetration. Thermodynamic stability of metal complexes (e.g., Pd²⁺, Pt²⁺) can be assessed via isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.